molecular formula C4H8O2 B2750663 [(2R)-2-methyloxiran-2-yl]methanol CAS No. 86884-89-1

[(2R)-2-methyloxiran-2-yl]methanol

Cat. No.: B2750663
CAS No.: 86884-89-1
M. Wt: 88.106
InChI Key: AAVHHYWBSVSPPN-SCSAIBSYSA-N
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Description

[(2R)-2-methyloxiran-2-yl]methanol is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.106. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that methanol, a related compound, can be metabolized by various enzymes, including alcohol dehydrogenase and formaldehyde dehydrogenase

Cellular Effects

The cellular effects of ®-(2-methyloxiran-2-yl)methanol are largely unknown. Methanol, a related compound, has been shown to have various effects on cells. For example, methanol can cause oxidative stress in cells, leading to cell death

Molecular Mechanism

Methanol, a related compound, is known to be metabolized by alcohol dehydrogenase to formaldehyde, which can then be further metabolized to formic acid

Temporal Effects in Laboratory Settings

Methanol, a related compound, has been shown to have time-dependent effects on cells, with prolonged exposure leading to increased cell death

Dosage Effects in Animal Models

Methanol, a related compound, has been shown to have dose-dependent effects in animal models, with higher doses leading to increased toxicity

Metabolic Pathways

Methanol, a related compound, is known to be involved in several metabolic pathways, including the Ribulose Monophosphate (RuMP) pathway, the Dihydroxyacetone (DHA) pathway, the Calvin-Benson-Bassham (CBB) cycle, and the Serine cycle

Transport and Distribution

Methanol, a related compound, is known to be transported and distributed within cells and tissues via various mechanisms

Subcellular Localization

Related compounds, such as methanol, have been shown to localize in various subcellular compartments, depending on their biochemical properties and the specific cellular context

Biological Activity

[(2R)-2-methyloxiran-2-yl]methanol, also known as 2-methyloxirane-2-methanol, is an epoxide compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its epoxide functional group, which contributes to its reactivity and biological interactions. The chemical structure can be represented as follows:

C5H10O\text{C}_5\text{H}_{10}\text{O}

Epoxides like this compound are known for their ability to react with nucleophiles due to the strained nature of their three-membered ring structure. This reactivity allows them to participate in various biochemical processes, including enzyme inhibition and interaction with cellular components.

Enzyme Inhibition

Research indicates that epoxides can act as inhibitors for certain enzymes. For instance, the epoxide of Fumagillin inhibits methionine aminopeptidase 2 (MetAP2) by forming a covalent bond that prevents substrate hydrolysis, showcasing a potential mechanism for similar compounds . The biological activity of this compound may involve analogous pathways.

Anticancer Activity

Epoxides have also been implicated in anticancer mechanisms. Dynemicin A, another epoxide-containing compound, generates reactive species that can cleave DNA strands in cancer cells . This mechanism may provide insights into the potential anticancer activity of this compound.

Case Studies and Research Findings

  • Safety Assessment : A safety assessment conducted on related compounds indicates that 2-methyloxolane (a structural analog) was rapidly metabolized and showed low bioaccumulation potential. This suggests that this compound may also exhibit favorable safety profiles in biological systems .
  • Toxicological Studies : Toxicological evaluations have identified no observed adverse effect levels (NOAELs) for related compounds, supporting the hypothesis that this compound could be safe for use in various applications .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityMechanism of Action
FumagillinAntimicrobialCovalent inhibition of MetAP2
Dynemicin AAnticancerDNA strand cleavage via reactive species
This compoundPotential antimicrobial/anticancerProposed nucleophilic reactions

Properties

IUPAC Name

[(2R)-2-methyloxiran-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVHHYWBSVSPPN-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86884-89-1
Record name [(2R)-2-methyloxiran-2-yl]methanol
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